molecular formula C14H21NO6 B5028303 2-[2-(2-Ethylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2-Ethylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5028303
M. Wt: 299.32 g/mol
InChI Key: BLRXFJLOQSZCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Ethylphenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines an organic base with oxalic acid to form a salt

Properties

IUPAC Name

2-[2-(2-ethylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-2-11-5-3-4-6-12(11)15-10-8-13-7-9-14;3-1(4)2(5)6/h3-6,13-14H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRXFJLOQSZCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethylphenoxy)ethylamino]ethanol typically involves the reaction of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce 2-[2-(2-ethylphenoxy)ethylamino]ethanol. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethylphenoxy)ethylamino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original alcohol form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other organic groups can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-[2-(2-Ethylphenoxy)ethylamino]ethanol;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol
  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • Ethanol, 2-[(2-aminoethyl)amino]

Uniqueness

2-[2-(2-Ethylphenoxy)ethylamino]ethanol is unique due to its specific ethylphenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Disclaimer and Information on In-Vitro Research Products

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